molecular formula C21H17F2N5O3 B2365501 2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021125-29-0

2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No. B2365501
CAS RN: 1021125-29-0
M. Wt: 425.396
InChI Key: FBSMMRDVYDZZMS-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps and various reagents. For instance, the authentic standard 2,6-difluoro-N- (3-methoxy-1H-pyrazolo [3,4-b]pyridine-5-yl)-3- (propylsulfonamidio)benzamide was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with 1% overall chemical yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can greatly influence its applications. For instance, 2,6-Difluorobenzoic acid, a related compound, has a melting point of 157-161 °C .

Scientific Research Applications

Antiproliferative Activity

2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide and its derivatives have been studied for their potential antiproliferative activity. These compounds, particularly in their ester form, have shown to inhibit the proliferation of endothelial and tumor cells, which could have implications in cancer research (Ilić et al., 2011).

Structure Analysis and Pharmaceutical Importance

The structural analysis of this compound and its derivatives, including detailed Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, has been conducted to understand their pharmaceutical importance. These analyses contribute to the medicinal chemistry field, especially concerning heterocyclic compounds like pyridazine analogs (Sallam et al., 2021).

Antimicrobial Activity

Research into the synthesis and characterization of related compounds has shown that they possess notable antimicrobial properties. This is significant for developing new antimicrobial agents, potentially useful in combating various bacterial infections (El‐Kazak & Ibrahim, 2013).

Antiviral Activity

Some derivatives of this compound have shown promising antiviral activity. Specifically, certain compounds exhibited significant effects against the hepatitis-A virus, suggesting potential applications in antiviral therapy (Shamroukh & Ali, 2008).

Applications in Imaging and Cancer Research

The synthesis of related compounds has been explored for their potential use in positron emission tomography (PET) imaging, particularly for imaging B-Raf(V600E) in cancers. This highlights the compound's relevance in both diagnostic imaging and cancer research (Wang et al., 2013).

Antibacterial Activity

Novel derivatives of this compound have shown antibacterial activity against various strains of bacteria. This suggests their potential as antibacterial agents, which is crucial in the ongoing fight against antibiotic-resistant bacteria (Reddy et al., 2013).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. This could involve exploring its reactivity, studying its interactions with biological systems, and assessing its potential use in various fields such as medicine or materials science .

properties

IUPAC Name

2,6-difluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O3/c1-30-14-5-2-4-13(12-14)20-26-25-17-8-9-18(27-28(17)20)31-11-10-24-21(29)19-15(22)6-3-7-16(19)23/h2-9,12H,10-11H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSMMRDVYDZZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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